(4-amino-2,3-dimethylphenyl)methanol
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Overview
Description
(4-amino-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and it contains two methyl groups and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (4-nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs in ethanol as a solvent and under mild conditions .
Another method involves the nucleophilic substitution of a halogenated precursor, such as (4-chloro-2,3-dimethylphenyl)methanol, with ammonia or an amine. This reaction can be carried out in a polar solvent like dimethylformamide (DMF) and requires a base such as sodium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(4-amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium carbonate or potassium carbonate.
Major Products Formed
Oxidation: Formation of (4-amino-2,3-dimethylphenyl)aldehyde or (4-amino-2,3-dimethylphenyl)carboxylic acid.
Reduction: Formation of (4-amino-2,3-dimethylphenyl)amine or (4-amino-2,3-dimethylphenyl)alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-amino-2,3-dimethylphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-amino-2,3-dimethylphenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
(4-amino-2,3-dimethylphenyl)amine: Similar structure but lacks the hydroxyl group.
(4-amino-2,3-dimethylphenyl)aldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.
(4-amino-2,3-dimethylphenyl)carboxylic acid: Similar structure but contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(4-amino-2,3-dimethylphenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
2624126-38-9 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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